molecular formula C12H17NO2 B14667990 Butan-2-yl (2-methylphenyl)carbamate CAS No. 38365-97-8

Butan-2-yl (2-methylphenyl)carbamate

Cat. No.: B14667990
CAS No.: 38365-97-8
M. Wt: 207.27 g/mol
InChI Key: WZHCBSYBKPSYFL-UHFFFAOYSA-N
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Description

Butan-2-yl (2-methylphenyl)carbamate is a carbamate derivative characterized by a carbamate ester group (-O-C(=O)-N<) attached to a 2-methylphenyl (o-tolyl) moiety and a secondary butyl (butan-2-yl) chain. Carbamates are widely studied for their diverse biological activities, including pesticidal, pharmaceutical, and enzyme-inhibitory properties. The presence of the 2-methyl group on the phenyl ring introduces steric and electronic effects that may influence its reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

38365-97-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

butan-2-yl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-4-10(3)15-12(14)13-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14)

InChI Key

WZHCBSYBKPSYFL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl (2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of butan-2-amine with 2-methylphenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines. Substitution reactions can result in a wide range of products, including new carbamate compounds with different substituents.

Scientific Research Applications

Butan-2-yl (2-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butan-2-yl (2-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and processes, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Butan-2-yl (2-methylphenyl)carbamate with structurally related carbamates, focusing on synthesis, substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Phenyl Ring Alkyl Chain Molecular Formula Key Features
This compound 2-methyl butan-2-yl C₁₂H₁₇NO₂ Steric hindrance from o-methyl group
Butan-2-yl (3-chlorophenyl)carbamate 3-chloro butan-2-yl C₁₁H₁₄ClNO₂ Electron-withdrawing Cl enhances polarity
2-sec-Butylphenyl-N-methylcarbamate N-methyl sec-butyl C₁₂H₁₇NO₂ N-methylation alters hydrogen-bonding capacity
Fentanyl Methyl Carbamate 1-phenethylpiperidin-4-yl methyl C₂₁H₂₆N₂O₂ Opioid analog with carbamate modification

Physicochemical Properties

  • Lipophilicity: Lipophilicity (logP) is critical for bioavailability. Substituted phenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives) exhibit log k values determined via HPLC, with electron-withdrawing groups (e.g., Cl) increasing polarity and reducing logP . The 2-methyl group in this compound likely enhances lipophilicity compared to its 3-chloro analog.
  • Crystal Packing : Structural analogs like 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () demonstrate that substituents influence intermolecular interactions. The title compound forms hydrogen-bonded chains via N–H···O interactions, whereas steric bulk from the 2-methyl group in this compound may disrupt such packing .

Key Research Findings

  • Synthetic Flexibility : Carbamate synthesis methods (e.g., using phenyl isocyanates with alcohols) are robust and adaptable to diverse substituents, enabling rapid derivatization .
  • Structural Stability : Disordered cyclohexene rings in analogs () suggest that bulky substituents (e.g., 2-methyl) may introduce conformational flexibility or disorder in crystal structures.

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